molecular formula C8H10ClNO4 B2398655 2,4-Dimethoxypyridine-3-carboxylic acid hydrochloride CAS No. 2060020-59-7

2,4-Dimethoxypyridine-3-carboxylic acid hydrochloride

Cat. No.: B2398655
CAS No.: 2060020-59-7
M. Wt: 219.62
InChI Key: XSUWHHRJRHIIOA-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxypyridine-3-carboxylic acid hydrochloride typically involves the reaction of 2,4-dimethoxypyridine with a carboxylating agent under specific conditions. One common method involves the use of a strong acid, such as hydrochloric acid, to facilitate the carboxylation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the final product. Additionally, the use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxypyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2,4-Dimethoxypyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxypyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxypyridine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    3-Carboxypyridine: Lacks the methoxy groups, which can affect its solubility and reactivity.

    2,4-Dimethoxypyridine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

Uniqueness

2,4-Dimethoxypyridine-3-carboxylic acid hydrochloride is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical properties. These functional groups allow for a wide range of chemical modifications and applications, making the compound versatile in various fields of research and industry.

Properties

IUPAC Name

2,4-dimethoxypyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4.ClH/c1-12-5-3-4-9-7(13-2)6(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUWHHRJRHIIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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